Clenbuterol(1+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

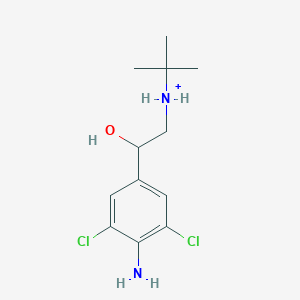

Clenbuterol(1+) is the ammonium ion that is the conjugate acid of clenbuterol, formed by protonation of the secondary amine nitrogen atom. It is a conjugate acid of a clenbuterol.

Aplicaciones Científicas De Investigación

Medical Applications

1.1 Cardiovascular Benefits

Clenbuterol has been investigated for its potential in treating heart failure. Research indicates that chronic administration of clenbuterol can induce cellular hypertrophy and improve cardiac function. In a study involving rats with induced heart failure, clenbuterol treatment resulted in significant improvements in left ventricular ejection fraction and fractional shortening, suggesting enhanced cardiac performance . The drug appears to enhance calcium handling in cardiac myocytes, which is crucial for effective heart contractions .

1.2 Antidiabetic Effects

Recent studies have highlighted clenbuterol's role in improving glucose homeostasis and insulin sensitivity. In mouse models, clenbuterol administration improved glucose tolerance and reduced fasting insulin levels, indicating potential applications in managing diabetes . The mechanism involves stimulation of skeletal muscle beta-2 adrenergic receptors, leading to increased glucose utilization and metabolic activity .

1.3 Immune System Modulation

Clenbuterol has shown the ability to enhance lymphocyte proliferation, particularly in equine models. A study demonstrated that low concentrations of clenbuterol significantly increased the proliferation of CD4+ T cells while affecting CD8+ T cell percentages differently based on the concentration used . This suggests potential applications in immunotherapy or enhancing immune responses.

Veterinary Applications

Clenbuterol is widely used in veterinary medicine, particularly for treating respiratory conditions in horses. It acts as a bronchodilator, providing relief from bronchospasm associated with conditions like asthma. However, its use is controversial due to potential side effects and the risk of misuse in competitive sports for performance enhancement.

Case Studies and Reports

Several case studies have documented the adverse effects of clenbuterol misuse, particularly among bodybuilders and athletes seeking weight loss or muscle gain. Common symptoms of toxicity include tachycardia, hypertension, and electrolyte imbalances . For instance, one case involved a patient who ingested high doses of clenbuterol leading to severe cardiovascular symptoms requiring emergency intervention . These reports highlight the importance of monitoring and regulating clenbuterol use.

Comparative Effects Table

Propiedades

Fórmula molecular |

C12H19Cl2N2O+ |

|---|---|

Peso molecular |

278.19 g/mol |

Nombre IUPAC |

[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]-tert-butylazanium |

InChI |

InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/p+1 |

Clave InChI |

STJMRWALKKWQGH-UHFFFAOYSA-O |

SMILES |

CC(C)(C)[NH2+]CC(C1=CC(=C(C(=C1)Cl)N)Cl)O |

SMILES canónico |

CC(C)(C)[NH2+]CC(C1=CC(=C(C(=C1)Cl)N)Cl)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.